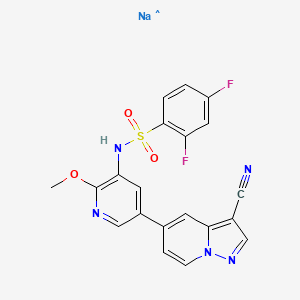
PI3K/mTOR Inhibitor-13 sodium
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
PI3K/mTOR Inhibitor-13 (sodium) is a dual inhibitor targeting both the phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) pathways. These pathways are crucial in regulating cell growth, proliferation, and survival. Aberrant activation of these pathways is often associated with various cancers, making PI3K/mTOR inhibitors valuable in cancer therapy .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of PI3K/mTOR Inhibitor-13 (sodium) involves multiple steps, including the formation of key intermediates and their subsequent reactions. The process typically starts with the preparation of a core scaffold, followed by functional group modifications to enhance the compound’s inhibitory activity. Common reagents used in these reactions include organic solvents, catalysts, and protective groups to ensure the desired chemical transformations .
Industrial Production Methods: Industrial production of PI3K/mTOR Inhibitor-13 (sodium) involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. The final product is often purified using techniques like crystallization or chromatography .
化学反应分析
Types of Reactions: PI3K/mTOR Inhibitor-13 (sodium) undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Involves the addition of hydrogen or removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles like halides, amines, and electrophiles like alkyl halides.
Major Products Formed: The major products formed from these reactions depend on the specific functional groups present in PI3K/mTOR Inhibitor-13 (sodium) and the reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .
科学研究应用
PI3K/mTOR Inhibitor-13 (sodium) has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the PI3K/mTOR signaling pathways and their role in cellular processes.
Biology: Employed in cell culture experiments to investigate the effects of pathway inhibition on cell growth, proliferation, and apoptosis.
Medicine: Investigated as a potential therapeutic agent for various cancers, including breast cancer, lymphoma, and other malignancies.
作用机制
PI3K/mTOR Inhibitor-13 (sodium) exerts its effects by simultaneously inhibiting the PI3K and mTOR pathways. This dual inhibition disrupts key signaling cascades involved in cell growth, proliferation, and survival. The compound binds to the active sites of both PI3K and mTOR, preventing their activation and subsequent downstream signaling. This results in reduced cell proliferation and increased apoptosis, making it an effective anti-cancer agent .
相似化合物的比较
Voxtalisib: Another dual PI3K/mTOR inhibitor with similar mechanisms of action.
Omipalisib: A potent dual inhibitor with strong inhibitory activity against both PI3K and mTOR.
Pictilisib: Primarily a PI3K inhibitor but also shows some activity against mTOR.
Uniqueness: PI3K/mTOR Inhibitor-13 (sodium) is unique due to its specific structural modifications that enhance its selectivity and potency. Compared to other similar compounds, it may offer improved pharmacokinetic properties and reduced side effects, making it a promising candidate for further development in cancer therapy .
属性
分子式 |
C20H13F2N5NaO3S |
|---|---|
分子量 |
464.4 g/mol |
InChI |
InChI=1S/C20H13F2N5O3S.Na/c1-30-20-17(26-31(28,29)19-3-2-15(21)8-16(19)22)6-13(10-24-20)12-4-5-27-18(7-12)14(9-23)11-25-27;/h2-8,10-11,26H,1H3; |
InChI 键 |
AUGQORMNSLXDDP-UHFFFAOYSA-N |
规范 SMILES |
COC1=C(C=C(C=N1)C2=CC3=C(C=NN3C=C2)C#N)NS(=O)(=O)C4=C(C=C(C=C4)F)F.[Na] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



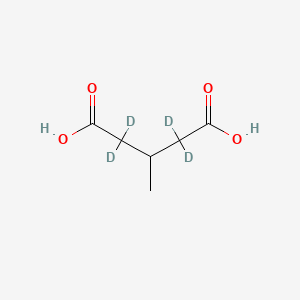
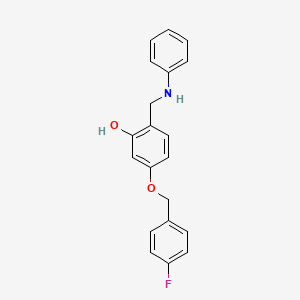
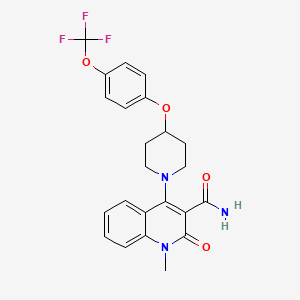
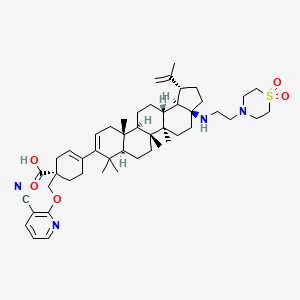
![(2R,4S,5R)-2-[6-(dimethylamino)purin-9-yl]-5-(hydroxymethyl)-3-methyloxolane-3,4-diol](/img/structure/B12392841.png)
![N-(3-cyanophenyl)-3-(1-methyl-2-oxo-3H-imidazo[4,5-b]pyridin-6-yl)benzamide](/img/structure/B12392851.png)
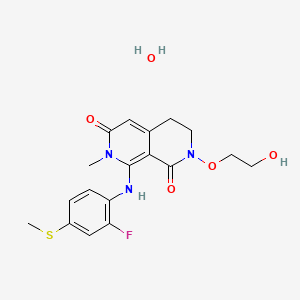
![N-{[4-({[3,5-dicyano-4-ethyl-6-(4-methyl-1,4-diazepan-1-yl)pyridin-2-yl]sulfanyl}methyl)phenyl]methyl}glycinamide](/img/structure/B12392862.png)
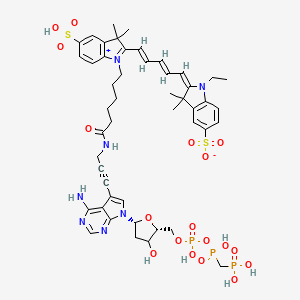
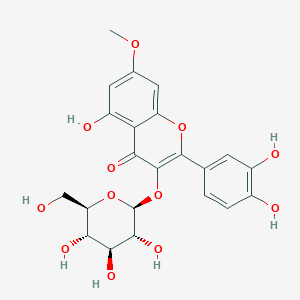

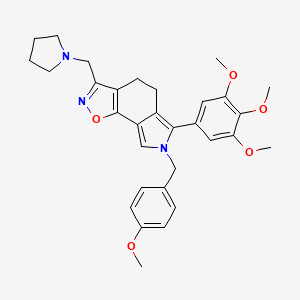
![3-[[(2R,4S,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-methoxy-5-(4-oxo-2-sulfanylidenepyrimidin-1-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B12392896.png)
